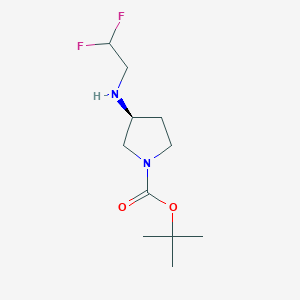

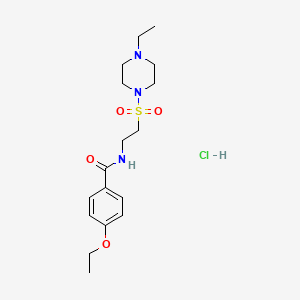

![molecular formula C18H20N2O5S B3003962 4-乙氧基-3-甲基-N-(5-氧代-2,3,4,5-四氢苯并[f][1,4]恶杂环庚-7-基)苯磺酰胺 CAS No. 922009-54-9](/img/structure/B3003962.png)

4-乙氧基-3-甲基-N-(5-氧代-2,3,4,5-四氢苯并[f][1,4]恶杂环庚-7-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with various aromatic or heteroaromatic compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, involving structure-activity relationship (SAR) studies and biochemical characterization . Another study reported the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques. For example, a Schiff base derivative was characterized by MS, IR, 1H NMR, 13C NMR, HETCOR, and UV–Visible techniques, and its crystal structure was examined . Similarly, the structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed by single-crystal X-ray diffraction studies . These techniques could be employed to analyze the molecular structure of "4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" to determine its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be inferred from their biochemical evaluations. For instance, certain derivatives were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, with the ability to block the enzyme in vivo . Other derivatives were tested for cytotoxicity and potential as carbonic anhydrase inhibitors, showing interesting activities . These studies suggest that the compound may also interact with biological targets and could be evaluated for similar activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be diverse. The crystallographic study of a Schiff base derivative revealed the presence of tautomerism, which is associated with photochromic and thermochromic characteristics . Another study on N-(3-methoxybenzoyl)benzenesulfonamide provided insights into its crystal system, space group, and hydrogen bonding patterns . These properties are crucial for understanding the solubility, stability, and potential applications of the compound "4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide" in various fields, including pharmaceuticals.

科学研究应用

光动力疗法和癌症治疗:

- 一种与本化合物结构相似的,用苯磺酰胺衍生物基团取代的锌酞菁,已显示出光动力疗法的显着潜力,特别是在治疗癌症方面。其高的单线态氧量子产率和适当的光降解使其适用于光动力疗法中的 II 型机制 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌应用:

- 与包括苯磺酰胺衍生物在内的杂环化合物结合的芳基偶氮吡唑并嘧啶酮已被合成,并发现对各种细菌和真菌有效 (Sarvaiya, Gulati, & Patel, 2019)。

抗癌活性:

- 含有苯磺酰胺部分的化合物已被评估其抗癌活性。例如,苯磺酰胺环状酰亚胺杂化分子的微波辅助合成显示出治疗某些癌细胞系的潜力 (Kumar 等,2015)。

- 另一项研究合成了磺胺药与苯磺酰胺的席夫碱及其金属配合物,这些配合物表现出抗菌活性并抑制碳酸酐酶,表明在癌症治疗中具有潜在用途 (Alyar 等,2018)。

神经退行性疾病研究:

- 具有结构相似性的新型¹⁸F标记的苯并恶唑衍生物已被用作 PET 成像中的探针,用于检测阿尔茨海默病中的 β-淀粉样斑块,展示了它们在神经退行性疾病研究中的应用 (Cui 等,2012)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-ethoxy-3-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-3-24-16-7-5-14(10-12(16)2)26(22,23)20-13-4-6-17-15(11-13)18(21)19-8-9-25-17/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUWKVDVYMGWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

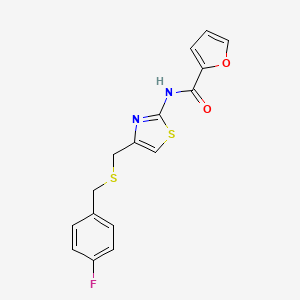

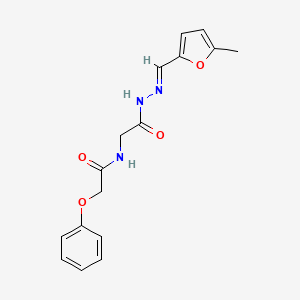

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B3003880.png)

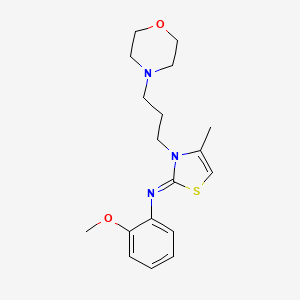

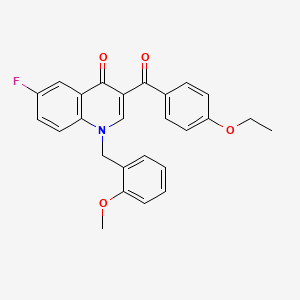

![2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine](/img/structure/B3003882.png)

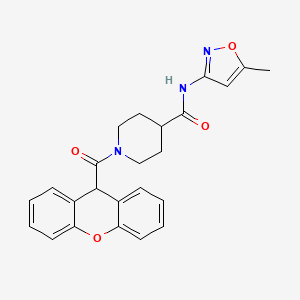

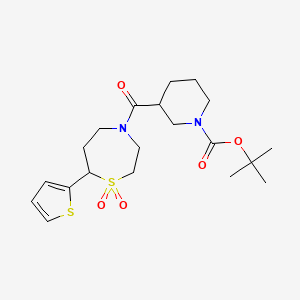

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)

methanone](/img/structure/B3003890.png)

![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)